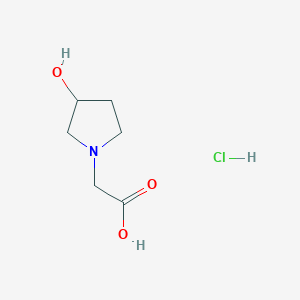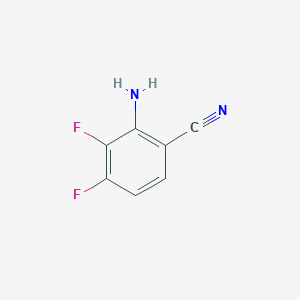![molecular formula C8H7BrN2 B1376051 7-ブロモ-4-メチル-1H-ピロロ[2,3-c]ピリジン CAS No. 1379344-79-2](/img/structure/B1376051.png)
7-ブロモ-4-メチル-1H-ピロロ[2,3-c]ピリジン
概要
説明
7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
科学的研究の応用
7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
作用機序
Target of Action
Compounds with similar structures have been found to have potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other pyrrolopyridine compounds, leading to changes in cellular processes .
Biochemical Pathways
Based on the potential applications of similar compounds, it may be involved in pathways related to glucose metabolism .
Result of Action
Similar compounds have been found to reduce blood glucose levels, suggesting potential therapeutic effects in conditions such as diabetes .
生化学分析
Biochemical Properties
7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are crucial as they can modulate signaling pathways involved in cell proliferation and differentiation. The nature of these interactions often involves binding to the active site of the enzyme or receptor, leading to inhibition or modulation of its activity.
Cellular Effects
The effects of 7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of breast cancer cells (4T1 cells) and induce apoptosis . Additionally, 7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine affects cell signaling pathways such as the RAS-MEK-ERK pathway, which is pivotal in regulating cell growth and survival.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine typically involves the bromination of 4-methyl-1H-pyrrolo[2,3-C]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and improve safety.
化学反応の分析
Types of Reactions
7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 7-substituted derivatives.
Oxidation: Formation of 4-methyl-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid.
Reduction: Formation of 4-methyl-1,2-dihydro-1H-pyrrolo[2,3-C]pyridine.
類似化合物との比較
Similar Compounds
- 7-Bromo-4-methoxy-1H-pyrrolo[3,2-C]pyridine
- 4-Bromo-1H-pyrrolo[2,3-C]pyridine
- 1H-Pyrrolo[2,3-b]pyridine
Uniqueness
7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 7-position and the methyl group at the 4-position allows for selective interactions with biological targets, making it a valuable compound in drug discovery and development .
特性
IUPAC Name |
7-bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-11-8(9)7-6(5)2-3-10-7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUQPXKDAGKTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1C=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


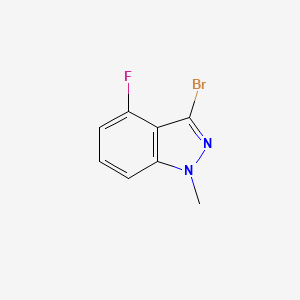
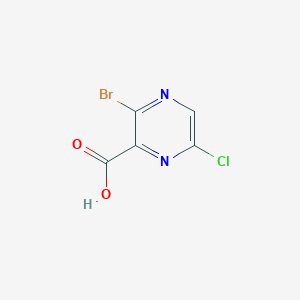
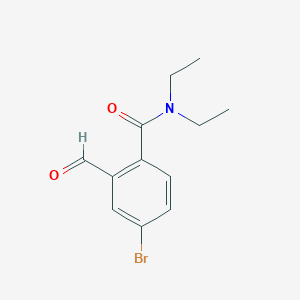
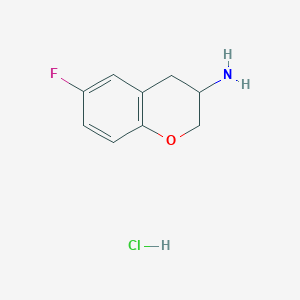
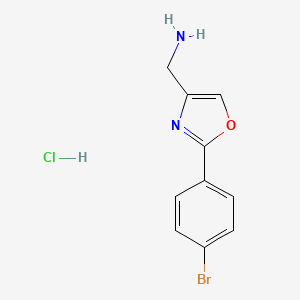
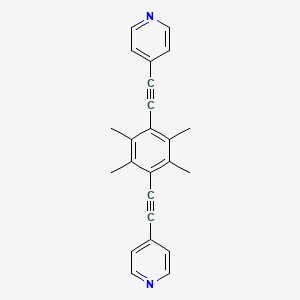
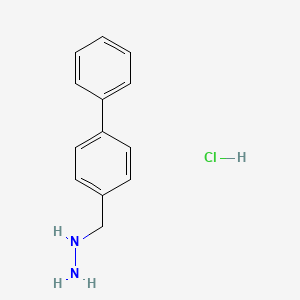
![(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid](/img/structure/B1375981.png)
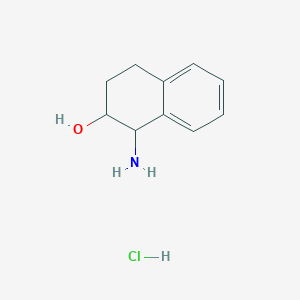
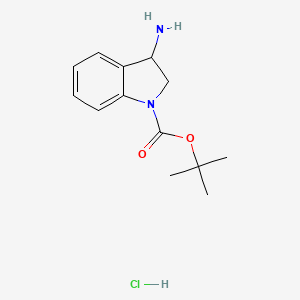
![1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B1375985.png)
![5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1375988.png)
